molecular formula C16H14O5 B12837388 m-Anisic acid anhydride

m-Anisic acid anhydride

Cat. No.: B12837388
M. Wt: 286.28 g/mol
InChI Key: WFIQNWOZIFEKEL-UHFFFAOYSA-N
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Description

m-Anisic acid anhydride: , also known as 3-methoxybenzoic acid anhydride, is an organic compound derived from m-anisic acid. It is a type of acid anhydride, which are compounds formed by the removal of water from two molecules of carboxylic acid. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Anisic acid anhydride can be synthesized through the reaction of m-anisic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and simple work-up procedures.

Industrial Production Methods: Industrial production of this compound typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides.

Chemical Reactions Analysis

Types of Reactions: m-Anisic acid anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Alcoholysis: Alcohols, typically in the presence of a catalyst.

    Aminolysis: Amines, often under mild conditions.

Major Products:

Scientific Research Applications

m-Anisic acid anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • p-Anisic acid anhydride (4-methoxybenzoic acid anhydride)
  • o-Anisic acid anhydride (2-methoxybenzoic acid anhydride)

Comparison:

m-Anisic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic applications where other isomers may not be as effective.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3-methoxybenzoyl) 3-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3

InChI Key

WFIQNWOZIFEKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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